Methyl 7-(carbamoyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is a chemical compound with the molecular formula C12H9NO6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with carbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes and optical brighteners.
Wirkmechanismus
The mechanism of action of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication. The compound also modulates various signaling pathways, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-hydroxy-2-oxo-chromene-6-carboxylate
- Methyl 7-methoxy-2-oxo-chromene-6-carboxylate
- Methyl 7-ethoxy-2-oxo-chromene-6-carboxylate
Uniqueness
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is unique due to its carbamoyloxy functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .
Eigenschaften
CAS-Nummer |
60432-40-8 |
---|---|
Molekularformel |
C12H9NO6 |
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
methyl 7-carbamoyloxy-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C12H9NO6/c1-17-11(15)7-4-6-2-3-10(14)18-8(6)5-9(7)19-12(13)16/h2-5H,1H3,(H2,13,16) |
InChI-Schlüssel |
GAYYJCHFHXFYMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.